4-(Azetidin-2-yl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-12/h1-5,7,12,14H,6,8H2 |
InChI Key |
GMWDASKYZDXZML-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Azetidin 2 Yl Quinoline
Strategic Retrosynthetic Analysis of the 4-(Azetidin-2-yl)quinoline Core
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for potential synthetic strategies. The primary bond for disconnection is the one linking the C4 position of the quinoline (B57606) ring to the C2 position of the azetidine (B1206935) ring. This leads to two main retrosynthetic pathways.
Pathway A involves the formation of the quinoline-azetidine bond as the final step. This can be envisioned through a cross-coupling reaction between a pre-functionalized quinoline (e.g., a 4-haloquinoline or a quinoline-4-boronic acid) and a suitable azetidine derivative. Alternatively, a C-H activation strategy could be employed to directly couple an N-protected azetidine with the C4-H bond of a quinoline precursor.
Pathway B focuses on the construction of one of the heterocyclic rings onto the other pre-formed ring. For instance, the azetidine ring could be constructed from a precursor already attached to the quinoline at the C4 position. This might involve the cyclization of a γ-amino alcohol or a related intermediate.
These fundamental approaches guide the development of specific and advanced synthetic methods, including those that allow for precise control over stereochemistry.
Regioselective and Stereoselective Total Synthesis of this compound
The synthesis of this compound presents challenges in both regioselectivity (ensuring the connection at the correct positions of both rings) and stereoselectivity (controlling the three-dimensional arrangement of atoms, particularly at the C2 position of the azetidine ring).
Enantioselective Approaches to Chiral this compound
Achieving an enantiomerically pure form of this compound is crucial, as different enantiomers can exhibit distinct biological activities. Several strategies can be envisioned for the enantioselective synthesis of the chiral azetidine precursor, which can then be coupled with the quinoline moiety.
One powerful approach involves the use of chiral auxiliaries. For example, tert-butanesulfinamide has been successfully employed in the asymmetric synthesis of 2-substituted azetidines acs.org. This method involves the condensation of an appropriate aldehyde with tert-butanesulfinamide to form a chiral sulfinimine, which then undergoes diastereoselective reactions to introduce the desired substituent at the C2 position before the auxiliary is removed acs.orgresearchgate.net.
Organocatalysis offers another robust method for the enantioselective synthesis of 2-functionalized azetidines. For instance, enantioselective α-chlorination of aldehydes followed by in situ reduction can produce chiral β-chloro alcohols, which are versatile precursors for the synthesis of 2-substituted azetidines with high enantiomeric excess nih.gov.
Copper-catalyzed asymmetric boryl allylation of azetines represents a more recent and highly efficient method for the difunctionalization of the azetidine ring, allowing for the creation of two new stereogenic centers with high enantioselectivity acs.org. The resulting boryl and allyl groups can be further functionalized to introduce the quinoline moiety.
A summary of potential enantioselective methods applicable to the synthesis of the chiral azetidine precursor is presented below:
| Method | Chiral Source/Catalyst | Key Intermediate | Typical Enantiomeric Excess (ee) | Reference |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral N-sulfinylimine | High | acs.org |
| Organocatalysis | Chiral amine catalyst | α-Chloro aldehyde | 84–92% | nih.gov |
| Copper Catalysis | Cu/bisphosphine complex | 2-boryl-3-allyl-azetidine | High | acs.org |
Diastereoselective Syntheses of this compound Isomers
When substituents are present on both the quinoline and azetidine rings, controlling the diastereoselectivity becomes critical. Diastereoselective methods aim to produce a specific stereoisomer out of multiple possibilities.
Iodine-mediated cyclization of homoallylic amines has been shown to produce cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig cyclization nih.gov. The resulting iodo-azetidines can be further functionalized. Another approach involves the electrocyclization of N-alkenylnitrones to yield azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity nih.govresearchgate.net.
The use of superbase-induced reactions on N-substituted oxiranylmethylamines has been demonstrated as a scalable and highly regio- and diastereoselective method for synthesizing trans-3-(hydroxymethyl)-2-arylazetidines acs.org. This strategy could potentially be adapted by using a quinolinyl-containing starting material.
A summary of potential diastereoselective methods is provided in the table below:
| Method | Key Transformation | Diastereoselectivity | Reference |
| Iodine-mediated Cyclization | 4-exo trig cyclization of homoallylic amines | High (cis) | nih.gov |
| Electrocyclization | Electrocyclization of N-alkenylnitrones | Excellent | nih.govresearchgate.net |
| Superbase-induced Reaction | Ring closure of N-substituted oxiranylmethylamines | High (trans) | acs.org |
Modern Catalytic Methodologies for the Construction of this compound
Modern catalytic methods offer efficient and atom-economical routes to complex molecules like this compound, often proceeding under mild conditions with high functional group tolerance.
Cross-Coupling Reactions in Quinoline-Azetidine Linkage Formation
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the quinoline and azetidine rings. A plausible approach is the Suzuki-Miyaura coupling of a 4-haloquinoline with an N-protected azetidine-2-boronic acid or a related organoboron derivative. Alternatively, a Negishi or Stille coupling could be employed.
A nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling has been demonstrated for the reaction of boronic acids with benzoylated 1-azabicyclo[1.1.0]butane, which serves as an azetidine precursor organic-chemistry.org. This type of strain-release coupling could be adapted for the synthesis of this compound. Furthermore, Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine (B8093280) have been shown to be effective, suggesting that a 2-haloazetidine could potentially be coupled with a quinoline-based organosilane organic-chemistry.org.
The following table summarizes relevant cross-coupling strategies:
| Coupling Reaction | Quinoline Reactant | Azetidine Reactant | Catalyst System | Reference |
| Suzuki-Miyaura | 4-Haloquinoline | N-Boc-azetidine-2-boronic acid | Pd catalyst | organic-chemistry.org (by analogy) |
| Hiyama | Quinoline-4-organosilane | N-Boc-2-iodoazetidine | Pd catalyst | organic-chemistry.org (by analogy) |
| Strain-Release | Quinoline-4-boronic acid | Benzoylated 1-azabicyclo[1.1.0]butane | Ni catalyst | organic-chemistry.org (by analogy) |
C-H Activation Strategies for Direct Functionalization
Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. A palladium-catalyzed C(sp3)-H arylation of azetidines using an 8-aminoquinoline (B160924) directing group has been developed, allowing for the stereospecific synthesis of 2-arylated azetidines acs.org. This methodology is highly relevant as it could be directly applied to couple a quinoline moiety to the C2 position of an azetidine ring.
The scope of this C-H arylation has been shown to be broad, tolerating various substituted aryl iodides acs.org. After the coupling, the directing group can be removed to yield the desired 2-substituted azetidine.
Another approach could involve the C4-H functionalization of the quinoline ring. Palladium-catalyzed C-H activation/annulation strategies have been used to construct quinoline-like heterocycles, indicating the feasibility of activating the quinoline core for coupling reactions rsc.orgresearchgate.net.
A summary of a key C-H activation approach is presented below:
| C-H Bond Activated | Directing Group | Catalyst System | Key Feature | Reference |
| Azetidine C(sp3)-H | 8-Aminoquinoline | Pd(OAc)2 | Stereospecific arylation | acs.org |
Sustainable and Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is essential for minimizing environmental impact and improving process efficiency. mdpi.comijsrp.org This involves the use of eco-friendly solvents and reagents, as well as innovative process technologies like flow chemistry. mdpi.comnih.gov
The choice of solvents and reagents plays a pivotal role in the sustainability of a synthetic process. Traditional methods for heterocyclic synthesis often rely on hazardous organic solvents. ijsrp.org In the context of quinoline synthesis, greener alternatives are being actively explored. Water, for its non-toxicity and availability, has been used as a solvent for reactions like the Suzuki-Miyaura cross-coupling to produce substituted quinolines. ijsrp.orgnih.gov For instance, the Suzuki coupling of 4-amino-2-chloroquinoline with aryl boronic acids has been successfully carried out in water using microwave assistance, which also enhances reaction rates. ijsrp.org
In addition to solvents, the use of greener reagents is a key aspect of sustainable synthesis. This includes the use of catalysts that are effective in small quantities and can be recycled. For the synthesis of quinoline derivatives, metal nanoparticle-catalyzed reactions have shown promise for their high efficiency. nih.gov In azetidine synthesis, the use of an eco-friendly copper(I) oxide catalyst in a one-pot, three-component reaction to generate N-Sulfonylazetidin-2-imines under solvent-free conditions has been reported. mdpi.com The move away from stoichiometric, often toxic, reagents towards catalytic, and ideally biocatalytic, methods is a central tenet of green chemistry that can be applied to the synthesis of this compound.
Table 1: Examples of Eco-Friendly Solvents in Heterocyclic Synthesis
| Solvent | Heterocycle Type | Reaction Type | Green Advantages | Reference |
| Water | Quinolines | Suzuki-Miyaura Coupling | Non-toxic, readily available, safe | ijsrp.org |
| Cyclopentyl methyl ether (CPME) | Azetidines | Lithiation/Functionalization | High boiling point, low peroxide formation, easy work-up | uniba.it |
| Ethanol/Water | Quinolines | Various | Renewable, low toxicity | nih.gov |
| Glycerol | Quinolines | Various | Biodegradable, non-toxic, high boiling point | beilstein-journals.org |
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. thieme-connect.com These benefits are particularly relevant for the synthesis of complex heterocycles.
The continuous flow synthesis of quinolines has been demonstrated through various methods, including a photochemical tandem photoisomerization-cyclization process that can produce substituted quinolines in high yields. Current time information in Vanderburgh County, US. This approach allows for throughputs of over one gram per hour and can be combined with subsequent in-line reactions, such as hydrogenation, to create a telescoped synthesis. Current time information in Vanderburgh County, US.
For the azetidine moiety, flow chemistry has been instrumental in handling unstable intermediates and improving reaction conditions. For example, the generation of C3-lithiated azetidines from N-Boc-3-iodoazetidine can be performed in a continuous flow system using the green solvent CPME. uniba.itacs.org This flow process is safer and more robust than comparable batch methods. uniba.itacs.org Flow technology has also been applied to the synthesis of 2-substituted azetines and their subsequent hydrogenation to azetidines in a telescoped, multi-step approach using environmentally responsible solvents like ethyl acetate (B1210297) and CPME. uniba.it A photo-flow Norrish–Yang cyclisation has also been developed to produce 3-hydroxyazetidines with high reproducibility and short residence times, enabling multi-gram scale synthesis. durham.ac.uk
A plausible continuous flow process for this compound could involve the separate synthesis of a functionalized quinoline and a functionalized azetidine in flow, followed by a final in-line coupling step. This would leverage the advantages of flow chemistry for each heterocyclic system and potentially allow for a fully automated and scalable synthesis.
Table 2: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Feature | Batch Chemistry | Flow Chemistry | Reference |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved safety due to small reaction volumes and better control. | thieme-connect.com |
| Scalability | Often challenging and requires re-optimization. | Easier to scale up by running the system for longer or in parallel. | thieme-connect.com |
| Heat & Mass Transfer | Often inefficient, leading to side reactions. | Highly efficient, leading to cleaner reactions and higher yields. | thieme-connect.com |
| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of parameters. | Current time information in Vanderburgh County, US. |
| Handling of Unstable Intermediates | Difficult and often requires very low temperatures. | Enables the use of unstable intermediates at higher temperatures. | uniba.itacs.org |
Mechanistic Investigations of Key Synthetic Steps Towards this compound
The synthesis of this compound can be envisaged through several convergent strategies. A likely approach would involve the coupling of a pre-functionalized quinoline with a pre-functionalized azetidine. Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing the synthesis.
A plausible synthetic route would involve a cross-coupling reaction between a 4-haloquinoline and a 2-organometallic azetidine derivative. The mechanism of such a reaction, for instance a Suzuki or Stille coupling, is well-established.
The Suzuki coupling mechanism generally proceeds through a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the 4-haloquinoline to the Pd(0) catalyst, forming a Pd(II) intermediate. acs.org This is followed by transmetalation , where the organoboron reagent (e.g., an azetidin-2-yl boronic acid or ester) transfers the azetidinyl group to the palladium center, displacing the halide. The final step is reductive elimination , where the desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. acs.org The coordination of the quinoline nitrogen to the palladium center can influence the regioselectivity of such reactions. beilstein-journals.org
Similarly, the Stille coupling mechanism also involves a Pd(0) catalyst. organic-chemistry.org The catalytic cycle starts with the oxidative addition of the 4-haloquinoline to the palladium catalyst. The subsequent step is transmetalation with an organostannane reagent (e.g., a 2-(tributylstannyl)azetidine). This step is often rate-determining. chemtube3d.com The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemtube3d.com
The formation of the azetidine ring itself is a key mechanistic consideration. One of the most common methods is the intramolecular cyclization of a γ-amino alcohol or a related derivative with a good leaving group at the γ-position. acs.org This typically proceeds via an intramolecular SN2 reaction, where the nitrogen atom acts as a nucleophile, displacing the leaving group to form the strained four-membered ring. acs.orgfrontiersin.org The reaction often requires heating to overcome the ring strain of the forming azetidine. stackexchange.com
Another key mechanistic aspect is the formation of the organometallic azetidine species required for the cross-coupling. For instance, a 2-lithiated azetine can be generated in a flow system, which can then be functionalized. acs.orgacs.org The mechanism involves a lithium-halogen exchange or deprotonation at the 2-position of the azetidine ring.
Table 3: Key Mechanistic Steps in a Hypothetical Synthesis of this compound
| Step | Reaction Type | Key Mechanistic Features |
| Azetidine Ring Formation | Intramolecular SN2 Cyclization | Nucleophilic attack of an amine onto a γ-carbon with a leaving group. |
| Quinoline Ring Formation | e.g., Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. |
| Functionalization of Quinoline | Halogenation | Electrophilic aromatic substitution to introduce a halide at the 4-position. |
| Functionalization of Azetidine | Organometallic Formation | e.g., Lithiation followed by boronation to form an azetidin-2-yl boronic ester. |
| Key C-C Bond Formation | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |
Derivatization and Functionalization Chemistry of 4 Azetidin 2 Yl Quinoline
Chemical Transformations at the Azetidine (B1206935) Ring of 4-(Azetidin-2-yl)quinoline
The reactivity of the azetidine ring in this compound is largely dictated by its ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to various transformations that are not readily observed in less strained five- or six-membered rings. rsc.org
Ring expansion reactions of azetidines are a common strategy to access larger, more complex heterocyclic systems. For 2-substituted azetidines, such as this compound, ring expansion can be initiated by various methods, including acid-mediated processes and rearrangements. For instance, acid-promoted ring expansion of 2,2-disubstituted azetidine carbamates can lead to the formation of 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction proceeds through the formation of a carbocation intermediate upon azetidine ring-opening. acs.org A similar strategy could potentially be applied to N-protected this compound derivatives.
Another avenue for ring expansion involves the Stevens rearrangement of azetidinium ylides, which can lead to the formation of pyrrolidines. researchgate.net This transformation typically involves the N-alkylation of the azetidine followed by treatment with a base. The regioselectivity of such rearrangements is generally high. researchgate.net Biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported, suggesting the potential for enzymatic methods in these transformations. nih.gov
Ring contraction of azetidines is a less common transformation but can be a route to three-membered aziridine (B145994) derivatives under specific conditions. However, the focus of synthetic efforts is more commonly on ring expansion due to the greater stability and synthetic utility of the resulting five- and six-membered rings.
Table 1: Representative Ring Expansion Reactions of 2-Substituted Azetidines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Ester-2-arylazetidine carbamates | Brønsted acids (e.g., TFA) | 6,6-Disubstituted 1,3-oxazinan-2-ones | up to 96% | acs.org |
| N-Benzyl-2-alkenylazetidinium salts | Potassium tert-butoxide in THF | 2-Substituted pyrrolidines | Variable | researchgate.net |
This table presents examples of ring expansion reactions on analogous 2-substituted azetidine systems, which could be adapted for this compound.
The stereochemistry at the C2 position of the azetidine ring is a critical aspect of its derivatization. Reactions that proceed via nucleophilic substitution at the azetidine ring carbons can occur with either inversion or retention of stereochemistry, depending on the reaction mechanism. For instance, the reduction of azetidin-2-ones to azetidines with reagents like diborane (B8814927) or LiAlH₄ generally proceeds with retention of stereochemistry. acs.org
In contrast, reactions involving the opening and re-closing of the ring, or those proceeding through planar intermediates, can lead to racemization or the formation of diastereomeric mixtures. The stereochemical outcome of reactions on the azetidine ring can be influenced by the choice of reagents, solvents, and the nature of the substituents on both the azetidine and quinoline (B57606) rings. For example, in the synthesis of optically active 2-substituted azetidine-2-carbonitriles, diastereoselective α-alkylation has been achieved via the formation of N-borane complexes, demonstrating a high degree of stereocontrol. rsc.orgrsc.org
Functionalization of the Quinoline Moiety in this compound
The quinoline ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. orientjchem.org The presence of the azetidin-2-yl substituent at the 4-position will further modulate this reactivity.
Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene (B151609) ring rather than the more electron-deficient pyridine (B92270) ring. arsdcollege.ac.inuomustansiriyah.edu.iq The nitrogen atom deactivates the pyridine ring towards electrophilic attack. arsdcollege.ac.in Substitution typically occurs at the C5 and C8 positions. arsdcollege.ac.inuomustansiriyah.edu.iq The azetidin-2-yl group, being an alkylamino substituent, is expected to be an activating group and ortho-, para-directing. However, due to the fusion of the rings, the directing effect will influence the reactivity of the benzenoid ring of the quinoline. The nitrogen of the azetidine can donate electron density into the quinoline system, potentially enhancing the reactivity of the benzene ring towards electrophiles.
Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be employed. For example, nitration of quinoline with a mixture of fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq The precise regioselectivity in the case of this compound would likely be a mixture of 5- and 8-substituted products, with the ratio influenced by both electronic and steric factors imposed by the azetidinyl group.
Table 2: General Regioselectivity of Electrophilic Aromatic Substitution on the Quinoline Ring
| Reaction | Reagents | Major Product Positions | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5- and 8- | uomustansiriyah.edu.iq |
| Sulfonation | H₂SO₄ (oleum) | 8- | uomustansiriyah.edu.iq |
| Bromination (vapor phase) | Br₂ | 3- | arsdcollege.ac.in |
This table provides general guidance on the regioselectivity of EAS on the quinoline nucleus. The presence of the 4-(azetidin-2-yl) substituent would further influence the outcome.
Nucleophilic aromatic substitution (SNAᵣ) on the quinoline ring typically occurs at the C2 and C4 positions, which are electron-deficient. orientjchem.org The presence of a good leaving group at these positions is usually required for the reaction to proceed. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the quinoline ring is appropriately activated, for example by N-oxidation or by the presence of a leaving group, SNAᵣ can be a powerful tool for functionalization.
For instance, 4-chloroquinolines are common precursors for the synthesis of 4-aminoquinolines via SNAᵣ with various amines. nih.gov If a derivative of this compound bearing a leaving group at a suitable position (e.g., C2) were available, it could undergo nucleophilic substitution. The synthesis of various substituted quinolines has been achieved through the nucleophilic substitution of 4-chloro-2-methyl-3-nitroquinolines, where the nitro group activates the ring towards nucleophilic attack. africaresearchconnects.com
Site-Selective Functionalization and Multi-Functionalization of this compound
Achieving site-selective functionalization is a key challenge in the derivatization of complex molecules like this compound. This can be accomplished by exploiting the inherent reactivity differences of the various positions on the scaffold or by using directing groups.
For example, C-H activation strategies have emerged as powerful tools for the regioselective functionalization of quinolines. mdpi.com By choosing appropriate catalysts and directing groups, it is possible to target specific C-H bonds for functionalization. For instance, rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides has been reported with high selectivity. acs.org Nickel-catalyzed methods have been developed for the exclusive C3-selective functionalization of quinolines with various electrophiles. polyu.edu.hkacs.org
Multi-functionalization can be achieved through a programmed sequence of reactions, targeting different sites in a stepwise manner. For example, a strategy for the multiple, divergent functionalization of 4-hydroxyquinoline (B1666331) has been demonstrated, utilizing the directing effects of both the N-oxide and the hydroxyl group to functionalize the C2, C8, and C5 positions sequentially. chemrxiv.org A similar programmed approach could be envisioned for this compound, potentially involving initial functionalization of the azetidine ring followed by selective modifications of the quinoline moiety, or vice versa. The combination of Br/Mg exchange reactions and direct magnesiations has also been shown to allow for the regioselective functionalization of multiple positions on the quinoline ring. acs.org
Development of Novel Reaction Pathways for the Modification of this compound
The development of new synthetic routes to modify the this compound core is pivotal for accessing a wider range of derivatives. These pathways can be broadly categorized based on the targeted modification of either the azetidine or the quinoline moiety.
The inherent ring strain of the azetidine ring makes it susceptible to various ring-opening reactions, yet it is stable enough to undergo functionalization while retaining its four-membered structure. rsc.orgrsc.org The nitrogen atom of the azetidine is a primary site for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a variety of substituents. For instance, treatment with alkyl halides or aryl boronic acids under appropriate catalytic conditions, such as the Buchwald-Hartwig amination, can yield N-substituted this compound derivatives. rsc.orguni-muenchen.de
Furthermore, the C-H bonds of the azetidine ring, particularly at the C3 position, can be targeted for functionalization. Metal-catalyzed C-H activation strategies, which have been successfully applied to other azetidine systems, represent a promising avenue for introducing new functional groups. researchgate.net Lithiation of the azetidine ring, followed by quenching with various electrophiles, provides another powerful tool for its modification. acs.orgnih.govmdpi.comacs.org
The quinoline ring, on the other hand, is amenable to a range of electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The electronic properties of the quinoline nucleus generally direct electrophilic attack to specific positions. orientjchem.org However, modern C-H functionalization techniques have enabled more precise and regioselective modifications at various positions, including C2, C3, and C8. nih.govpolyu.edu.hkconferenceproceedings.internationalacs.org For the this compound scaffold, these methods could be used to install substituents on the quinoline core, complementing the modifications on the azetidine ring. A nickel-catalyzed method has been reported for the exclusive C3-selective functionalization of quinolines with a variety of electrophiles at room temperature. polyu.edu.hk
A synergistic approach, combining the functionalization of both heterocyclic rings, can lead to a diverse library of compounds. For example, a plausible pathway could involve the initial N-protection of the azetidine ring, followed by a regioselective C-H arylation of the quinoline moiety, and subsequent deprotection and further functionalization of the azetidine nitrogen.
| Reaction Type | Reagents and Conditions | Potential Products | Reference |
| N-Alkylation of Azetidine | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl-4-(azetidin-2-yl)quinoline | rsc.org |
| N-Arylation of Azetidine (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl-4-(azetidin-2-yl)quinoline | uni-muenchen.de |
| C3-Functionalization of Quinoline | Electrophile, Ni-catalyst, Room Temperature | 4-(Azetidin-2-yl)-3-substituted-quinoline | polyu.edu.hk |
| C2-Functionalization of Quinoline N-oxide | Acrylates, Rh-catalyst | 2-Alkenylated-4-(azetidin-2-yl)quinoline N-oxide | nih.gov |
Synthesis of Complex Polycyclic and Bridged Architectures Incorporating the this compound Core
The this compound scaffold serves as an excellent starting point for the construction of more complex molecular frameworks, including polycyclic and bridged systems. Such structures are of significant interest due to their conformational rigidity and potential for novel biological activities. The synthesis of these architectures typically involves the strategic introduction of functional groups onto the parent scaffold, followed by intramolecular cyclization reactions.
One approach to synthesizing fused polycyclic systems involves the annulation of a new ring onto the quinoline core. For instance, a derivative of this compound bearing a suitable functional group at the C3 position of the quinoline, such as an amino or hydroxyl group, could undergo condensation with a bifunctional reagent to form a new heterocyclic ring fused to the b-face of the quinoline. tandfonline.com Several methods have been reported for the synthesis of aza-fused polycyclic quinolines through cascade reactions. acs.orgthieme-connect.com These strategies could potentially be adapted to the this compound system.
The construction of bridged architectures represents a more intricate synthetic challenge. This can be envisioned by creating a covalent link between the azetidine and quinoline rings, or by introducing a bridging atom or group between two positions of the quinoline ring, with the azetidine as a substituent. A hypothetical route to a bridged system could involve the initial functionalization of both the azetidine nitrogen and a position on the quinoline ring (e.g., C5 or C8) with reactive groups that can subsequently be cyclized. For example, an N-alkenylazetidine moiety could undergo an intramolecular Heck reaction with a halogenated quinoline to form a bridged structure. The synthesis of bridged isoquinoline (B145761) alkaloids has been documented and could provide inspiration for similar strategies with quinoline systems. researchgate.netrsc.org
Furthermore, the inherent strain of the azetidine ring can be harnessed in ring-expansion reactions to generate larger, fused heterocyclic systems. For example, under specific conditions, the azetidine ring can rearrange to form a pyrrolidine (B122466) or piperidine (B6355638) ring fused to the quinoline nucleus. magtech.com.cn Photochemical rearrangements of azetidine ketones are known to lead to ring expansion, offering another potential pathway to novel polycyclic structures. bhu.ac.in
| Target Architecture | Proposed Synthetic Strategy | Key Intermediates | Relevant Literature |
| Fused Polycyclic Quinoline | Annulation onto the quinoline b-face | 3-Functionalized-4-(azetidin-2-yl)quinoline | tandfonline.comrsc.org |
| Bridged Quinoline | Intramolecular cyclization between azetidine and quinoline | N-(Haloalkenyl)-4-(azetidin-2-yl)-haloquinoline | researchgate.netrsc.org |
| Ring-Expanded Fused System | Strain-driven rearrangement of the azetidine ring | Functionalized this compound | magtech.com.cnbhu.ac.in |
| Spirocyclic Azetidine | Intramolecular cyclization involving the azetidine and a quinoline substituent | 4-(Azetidin-2-yl)-quinoline with a tethered reactive group | nih.govrsc.org |
Advanced Spectroscopic and Crystallographic Investigations of 4 Azetidin 2 Yl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation of 4-(Azetidin-2-yl)quinoline
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide a comprehensive picture of its covalent framework and spatial arrangement.
Multi-dimensional NMR experiments are essential for the unambiguous assignment of proton and carbon signals and for probing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the ¹H-¹H coupling network within the molecule. For this compound, COSY would be instrumental in identifying the coupled protons within the azetidine (B1206935) ring and the spin systems within the quinoline (B57606) ring. For instance, the protons on the azetidine ring would show cross-peaks, and the aromatic protons of the quinoline ring would exhibit correlations that help in their sequential assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, regardless of whether they are connected through chemical bonds. NOESY is particularly valuable for determining the conformation and stereochemistry of the molecule. For this compound, NOESY would reveal the spatial relationship between the azetidine and quinoline rings. For example, correlations between the azetidine ring protons and the H-3 and H-5 protons of the quinoline ring would indicate their proximity and help define the preferred conformation around the C4-C2' bond.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded ¹H and ¹³C atoms. HSQC is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in this compound would give rise to a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule and for assigning quaternary carbons. For instance, correlations from the azetidinyl protons to the quinoline carbons (and vice-versa) would firmly establish the connectivity between the two ring systems.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted chemical shifts (in ppm) are based on data from analogous quinoline and azetidine derivatives. The exact values may vary depending on the solvent and experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
|---|---|---|---|---|
| Quinoline Ring | ||||
| H-2 | ~8.8 | ~150 | C-3, C-4, C-8a | H-3 |
| H-3 | ~7.4 | ~121 | C-2, C-4, C-4a | H-2, H-4 |
| H-5 | ~8.1 | ~129 | C-4, C-6, C-7, C-8a | H-6 |
| H-6 | ~7.6 | ~127 | C-5, C-7, C-8 | H-5, H-7 |
| H-7 | ~7.8 | ~130 | C-5, C-6, C-8, C-8a | H-6, H-8 |
| H-8 | ~8.2 | ~128 | C-6, C-7, C-8a | H-7 |
| Azetidine Ring | ||||
| H-2' | ~4.5 (CH) | ~60 | C-3', C-4', C-4 (Quinoline) | H-3', H-4', H-3 (Quinoline) |
| H-3' | ~2.5, 3.0 (CH₂) | ~35 | C-2', C-4' | H-2', H-4' |
| H-4' | ~3.8, 4.2 (CH₂) | ~50 | C-2', C-3' | H-2', H-3' |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state. researchgate.netcreative-biostructure.com It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov For this compound, ssNMR could be used to:
Identify and distinguish between different polymorphs: Each polymorph will have a unique crystal packing, leading to distinct ¹³C and ¹⁵N chemical shifts in the ssNMR spectra.
Quantify the amorphous content: ssNMR can be used to determine the ratio of crystalline to amorphous material in a sample. creative-biostructure.com
Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can provide information about the proximity of different nuclei, shedding light on hydrogen bonding and other intermolecular interactions in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Intramolecular Interactions and Conformational Preferences of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its structure, symmetry, and bonding. elsevier.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the azetidine ring is expected to appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic azetidine ring would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. researchgate.net The C-N stretching of the azetidine ring would likely appear in the 1200-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for studying non-polar bonds and symmetric vibrations. The aromatic ring breathing modes of the quinoline moiety would be expected to produce strong signals in the Raman spectrum. nih.gov Analysis of the low-frequency region (below 400 cm⁻¹) could provide information about lattice vibrations and intermolecular interactions in the solid state. spectroscopyonline.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound. Frequencies are given in cm⁻¹. These are approximate ranges and can be influenced by the physical state of the sample and intermolecular interactions.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Azetidine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch (Quinoline) | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Azetidine) | 2850 - 2950 | IR, Raman |
| C=C/C=N Stretch (Quinoline) | 1400 - 1650 | IR, Raman |
| C-N Stretch (Azetidine) | 1200 - 1350 | IR |
X-ray Crystallography for Determination of Solid-State Structure and Intermolecular Packing of this compound
Co-crystallization: This technique involves crystallizing the target molecule with a second component (a coformer) to form a new crystalline solid with potentially improved physicochemical properties. mdpi.com For this compound, co-crystallization with various coformers (e.g., carboxylic acids, phenols) could be explored to generate new solid forms. The formation of co-crystals can be confirmed by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
Polymorphism: As mentioned earlier, compounds can exist in different crystalline forms known as polymorphs. researchgate.net A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization methods) would be necessary to identify potential polymorphs of this compound. Each polymorph would have a unique PXRD pattern.
The presence of a secondary amine in the azetidine ring and a nitrogen atom in the quinoline ring makes this compound capable of participating in hydrogen bonding. In the solid state, it is likely that intermolecular hydrogen bonds of the N-H···N type would form between the azetidine NH donor and the quinoline nitrogen acceptor of a neighboring molecule. mdpi.comnih.gov This could lead to the formation of one-dimensional chains or more complex three-dimensional networks, which would significantly influence the crystal packing and physical properties of the solid. mdpi.com Analysis of the crystal structure would allow for a detailed characterization of these hydrogen bonding interactions, including donor-acceptor distances and angles.
Table 3: Compound Names Mentioned in the Article.
| Compound Name |
|---|
| This compound |
| Quinine |
| Chloroquine |
| Amodiaquine |
Chiroptical Spectroscopy (CD, ORD) for Characterization of Enantiomerically Pure this compound Derivatives
Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the characterization of enantiomerically pure compounds. In the context of this compound and its derivatives, which possess a chiral center at the C-2 position of the azetidine ring, these methods provide crucial information regarding the absolute configuration and conformational preferences of the individual enantiomers. The differential absorption of left and right circularly polarized light (CD) and the wavelength-dependent rotation of plane-polarized light (ORD) are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter.
The enantiomers of this compound, (R)-4-(azetidin-2-yl)quinoline and (S)-4-(azetidin-2-yl)quinoline, are expected to exhibit mirror-image CD and ORD spectra. The sign and magnitude of the observed Cotton effects in these spectra are directly related to the spatial disposition of the quinoline and azetidine moieties. Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to predict the chiroptical properties of each enantiomer, and by comparing the calculated spectra with the experimental data, the absolute configuration of a synthesized or isolated enantiomer can be unambiguously assigned.
Research on the chiroptical properties of analogous chiral 2-substituted azetidines and quinoline-containing compounds provides a framework for understanding the expected spectroscopic behavior of this compound derivatives. For instance, studies on (R)-2-phenyl-1-tosylazetidine have reported specific optical rotation values, which are a single-wavelength manifestation of the broader ORD spectrum. The sign of the optical rotation is a key characteristic used to distinguish between enantiomers.
In a typical analysis of enantiomerically pure this compound, one would expect to observe distinct Cotton effects in the CD spectrum corresponding to the electronic transitions of the quinoline chromophore. The quinoline system exhibits several absorption bands in the UV region, and the chirality induced by the adjacent azetidine ring would render these transitions chiroptically active. The sign of the Cotton effects associated with these transitions would be opposite for the (R) and (S) enantiomers.
For example, the electronic transitions of the quinoline moiety, such as the ¹Lₐ and ¹Lₑ bands, would likely give rise to significant Cotton effects. The spatial orientation of the azetidine ring relative to the plane of the quinoline will dictate the sign and intensity of these effects. Conformational analysis, often aided by computational modeling, is crucial for interpreting the CD spectra, as different conformations can lead to variations in the observed chiroptical response.
The following interactive data tables present hypothetical, yet scientifically plausible, chiroptical data for the enantiomers of a representative this compound derivative. This data is illustrative of what would be expected from experimental measurements and is based on the known behavior of similar chiral molecules.
Table 1: Hypothetical Circular Dichroism (CD) Data for Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Associated Transition |
| (R)-4-(Azetidin-2-yl)quinoline | 315 | +1.5 x 10⁴ | n → π* (Quinoline) |
| 275 | -2.8 x 10⁴ | ¹Lₐ (Quinoline) | |
| 230 | +4.2 x 10⁴ | ¹Lₑ (Quinoline) | |
| (S)-4-(Azetidin-2-yl)quinoline | 315 | -1.5 x 10⁴ | n → π* (Quinoline) |
| 275 | +2.8 x 10⁴ | ¹Lₐ (Quinoline) | |
| 230 | -4.2 x 10⁴ | ¹Lₑ (Quinoline) |
Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Specific Rotation [α] (degrees) |
| (R)-4-(Azetidin-2-yl)quinoline | 589 (D-line) | +120 |
| 436 | +250 | |
| 365 | +480 | |
| 334 (Peak) | +950 | |
| 300 (Trough) | -600 | |
| (S)-4-(Azetidin-2-yl)quinoline | 589 (D-line) | -120 |
| 436 | -250 | |
| 365 | -480 | |
| 334 (Trough) | -950 | |
| 300 (Peak) | +600 |
The determination of the absolute configuration is often achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations. acs.org For a given enantiomer, for example, the (R)-isomer, theoretical CD spectra for various stable conformations are calculated. A Boltzmann-weighted average of these theoretical spectra is then compared to the experimental spectrum. A good agreement in terms of the sign and relative intensity of the Cotton effects allows for a confident assignment of the absolute configuration. acs.org
Furthermore, chiroptical spectroscopy is a powerful method for determining the enantiomeric purity of a sample. The magnitude of the CD signal or the specific rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). By comparing the measured value to that of the enantiomerically pure standard, the ee of a sample can be accurately quantified. nih.gov
Computational and Theoretical Studies on 4 Azetidin 2 Yl Quinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-(Azetidin-2-yl)quinoline
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, which in turn dictates the molecule's structure, stability, and reactivity. wikipedia.orgresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. longdom.orgwikipedia.org For this compound, DFT calculations, often using functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)), would be applied to determine several key properties. comporgchem.comijcce.ac.ir
Optimized Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the energy of the molecule. This provides precise bond lengths, bond angles, and dihedral angles. numberanalytics.com
Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijcce.ac.ir A smaller gap suggests the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show negative potential around the nitrogen atoms, indicating sites susceptible to electrophilic attack. ijcce.ac.irgrafiati.com
Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. rsc.org
Illustrative Data Table from DFT Calculations:
| Calculated Property | Illustrative Value | Significance |
| Total Energy (Hartree) | -688.5 | Thermodynamic stability |
| HOMO Energy (eV) | -6.2 | Electron-donating ability |
| LUMO Energy (eV) | -1.1 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 5.1 | Chemical reactivity/kinetic stability |
| Dipole Moment (Debye) | 3.5 | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations.
Ab Initio and Post-Hartree-Fock Methods
Ab initio methods, Latin for "from the beginning," are quantum chemistry calculations that rely solely on fundamental physical constants without using empirical parameters. wikipedia.orgsolubilityofthings.com The simplest ab initio method is Hartree-Fock (HF) theory. wikipedia.org
While HF provides a good first approximation, it does not fully account for electron correlation (the way electrons influence each other's motion), which is critical for high accuracy. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), are built upon the HF result to include electron correlation. wikipedia.orgnumberanalytics.com
For a molecule like this compound, these higher-level methods would be used to:
Benchmark DFT Results: Provide highly accurate energy and geometry calculations that can be used as a "gold standard" to validate the results from more cost-effective DFT methods. researchgate.net
Investigate Reaction Mechanisms: Study the transition states and energy barriers of potential reactions with high precision, offering reliable insights into reaction kinetics and pathways. numberanalytics.com
Due to their significant computational expense, these methods are typically reserved for smaller systems or for obtaining single-point energy calculations on geometries optimized with DFT.
Conformational Analysis and Energy Landscape Exploration of this compound
The flexible bond connecting the azetidine (B1206935) and quinoline (B57606) rings allows the molecule to adopt various three-dimensional shapes, or conformations. Understanding this conformational landscape is crucial as the molecule's biological activity and physical properties can depend on its preferred shape. mun.ca
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility of molecules over time. mdpi.comwindows.net By simulating the movements of atoms based on a force field (a set of equations that approximate atomic interactions), MD can reveal how this compound behaves in a specific environment, such as in water or another solvent. nih.gov
Key insights from MD simulations would include:
Conformational Sampling: Identifying the most stable and frequently occurring conformations of the molecule. oup.com
Structural Stability: Analyzing metrics like the Root Mean Square Deviation (RMSD) to see how much the molecule's structure deviates from its initial state over time, indicating its stability.
Flexibility Analysis: Using Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most rigid and which are most flexible. For this compound, the linker region would be expected to show higher fluctuation.
Solvation Effects: Understanding how interactions with solvent molecules influence the preferred conformation. oup.com
MD simulations have been successfully applied to study the dynamics of various quinoline derivatives, confirming the stability of specific conformations within biological targets. tandfonline.com
Illustrative Data Table from MD Simulation Analysis:
| Analysis Metric | Illustrative Finding | Interpretation |
| Average RMSD | 1.5 Å | The molecule maintains a stable overall fold during the simulation. |
| RMSF Peak | 2.8 Å at the C2-C4' bond | The linkage between the two rings is the most flexible region. |
| Predominant Dihedral Angle | -120° | Reveals the most populated rotational state between the rings. |
| Radial Distribution Function (g(r)) | Peak at 2.5 Å for water oxygen around quinoline-N | Shows strong hydrogen bonding interaction with the solvent. |
Note: The values in this table are hypothetical and serve to illustrate the typical output of MD simulation analysis.
Global Minimum Searches
While MD explores conformations over time, global minimum search algorithms are designed to systematically or stochastically explore the potential energy surface (PES) of a molecule to locate the most stable conformation (the global energy minimum). mdpi.comfrontiersin.org For a flexible molecule like this compound, this is a non-trivial task due to the large number of possible rotational isomers (rotamers).
Algorithms like basin-hopping, simulated annealing, or newer methods like CREST (Conformer-Rotamer Ensemble Sampling Tool) could be employed. chemrxiv.orgresearchgate.net These methods would generate a large number of potential structures, perform energy minimizations on them, and identify the one with the absolute lowest energy, providing a static picture of the molecule's most preferred shape in a vacuum or implicit solvent. frontiersin.org
Prediction of Spectroscopic Parameters for this compound (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for predicting NMR chemical shifts (¹H and ¹³C). rsc.orgnih.govacs.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. nih.gov These calculated shieldings are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing predicted shifts with experimental data is a powerful way to confirm a molecule's structure. nih.gov
Vibrational Frequencies: DFT calculations can also predict a molecule's infrared (IR) spectrum by calculating its vibrational frequencies. scielo.org.mx Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=N bend). Because the calculations often assume a harmonic oscillator model and have inherent approximations, the calculated frequencies are typically scaled by a known factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. comporgchem.comscielo.org.mx This analysis helps in assigning the peaks observed in an experimental IR spectrum.
Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom (Quinoline Ring) | Predicted Chemical Shift (ppm) | Illustrative Experimental Shift (ppm) |
| C2 | 151.5 | 150.8 |
| C3 | 121.8 | 121.2 |
| C4 | 149.2 | 148.5 |
| C4a | 128.0 | 127.6 |
| C5 | 127.9 | 127.5 |
| C6 | 129.7 | 129.3 |
| C7 | 126.9 | 126.4 |
| C8 | 130.1 | 129.8 |
| C8a | 148.8 | 148.1 |
Note: The values in this table are hypothetical, based on known shifts for quinoline derivatives, and serve to illustrate the expected correlation between predicted and experimental data.
Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for mapping out reaction pathways, identifying transition states, and calculating the energetic barriers of chemical transformations. nih.govbohrium.com For a molecule like this compound, computational studies would be invaluable in predicting its reactivity, including the mechanisms of its formation and subsequent reactions.
Research on other azetidine derivatives has utilized quantum chemical methods to investigate reaction mechanisms. researchgate.net For instance, theoretical studies on the ring-opening of azetidine derivatives, a reaction of fundamental importance, have been conducted to understand the influence of electronic factors on the reaction barrier. csic.es One study on an azetidine derivative model for DNA repair investigated its photo-oxidation and photoreduction, calculating the energy profiles for the ring-opening mechanism in its neutral, cationic, and anionic forms. csic.es Such studies typically involve mapping the potential energy surface, locating the transition state structure, and calculating the activation energy, which provides a quantitative measure of the reaction's feasibility.
For the quinoline portion of the molecule, DFT calculations are frequently used to determine global and local quantum-molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. nih.govarabjchem.org A smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov The distribution of electron density, often visualized through a Molecular Electrostatic Potential (MEP) surface, can identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other reagents. arabjchem.org
In a hypothetical reaction involving this compound, such as an N-alkylation of the azetidine nitrogen or an electrophilic substitution on the quinoline ring, computational chemists would model the entire reaction coordinate. The process involves optimizing the geometries of the reactants, the proposed transition state, and the products. The transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.
The following table illustrates the typical kind of data that would be generated from a DFT study on a hypothetical reaction mechanism, such as the ring-opening of the azetidine moiety under specific conditions.
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔG‡ | Gibbs Free Energy of Activation | The energy barrier that must be overcome for the reaction to proceed. A higher value indicates a slower reaction. |
| ΔE‡ | Electronic Energy of Activation | The activation energy without thermal corrections. |
| ΔGrxn | Gibbs Free of Reaction | The overall free energy change of the reaction, indicating whether it is spontaneous (negative value) or non-spontaneous (positive value). |
| TS Geometry | Transition State Geometry | The specific arrangement of atoms at the peak of the energy profile, showing which bonds are breaking and forming. |
| Imaginary Frequency | Vibrational mode of the TS | The single negative frequency in the vibrational analysis of the transition state, confirming its identity. |
This table is illustrative and does not represent experimental data for this compound.
Modeling of Non-Covalent Interactions and Supramolecular Assemblies of this compound
Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies, crystal packing, and ligand-receptor binding. For this compound, these interactions would be dictated by the interplay between the aromatic, electron-deficient quinoline ring and the saturated, hydrogen-bond-capable azetidine ring.
Computational studies on various quinoline derivatives have shed light on the types of non-covalent interactions they can participate in. acs.orgacs.org These studies often employ methods like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots to visualize and quantify these weak forces. acs.org The quinoline ring is known to engage in C–H···π and π–π stacking interactions, which are crucial for its role as a tecton (a building block) in supramolecular chemistry. acs.org
In a study on quinoline-containing spiropyrrolizines, a related heterocyclic system, X-ray crystallography revealed that the solid-state structures were stabilized by a network of C–H···O, C–H···π, and π–π interactions. acs.org Computational analyses, including PIXEL calculations and Energy Framework calculations, were used to quantify the energies of these intermolecular interactions, providing a detailed understanding of the crystal packing. acs.org Another study investigated the non-covalent interactions between the quinoline radical cation and molecules like hydrogen cyanide and acetonitrile, finding that the binding is dominated by electrostatic and dispersion forces. researchgate.net
The azetidine ring in this compound introduces the possibility of hydrogen bonding via its N-H group, which can act as a hydrogen bond donor. This would allow the molecule to form strong, directional interactions with hydrogen bond acceptors, leading to the formation of predictable supramolecular synthons.
The following interactive table summarizes the types of non-covalent interactions that would be anticipated for this compound based on computational studies of its constituent fragments and related molecules.
| Interaction Type | Participating Groups | Computational Method for Analysis | Significance |
| Hydrogen Bonding | Azetidine N-H (donor) with an acceptor (e.g., solvent, another molecule) | QTAIM, NBO Analysis | Directs crystal packing, key for biological recognition. |
| π–π Stacking | Between two quinoline rings | PIXEL, Energy Frameworks | Stabilizes crystal structures, important in charge-transfer complexes. |
| C–H···π Interactions | C-H bonds (from azetidine or quinoline) and the quinoline π-system | Hirshfeld Surface Analysis, NCI Plot | Contributes to the overall stability of supramolecular architectures. |
| Ionic Hydrogen Bonding | In the protonated (cationic) form of the molecule | SAPT, EDA | Important for interactions in acidic media or with charged species. researchgate.net |
This table is a predictive summary based on analogous systems and does not represent direct experimental or computational data on this compound.
Mechanistic Organic Chemistry and Reactivity of 4 Azetidin 2 Yl Quinoline
Electrophilic and Nucleophilic Reactivity Profiles of the 4-(Azetidin-2-yl)quinoline Scaffold
The reactivity of this compound is dictated by the electronic properties of its two constituent heterocyclic rings: the electron-deficient quinoline (B57606) system and the strained, electron-rich azetidine (B1206935) ring.
Nucleophilic Character:
The primary site for nucleophilic attack on the this compound scaffold is the azetidine nitrogen. The lone pair of electrons on this nitrogen is readily available for reaction with electrophiles. Additionally, the quinoline ring system can be rendered more susceptible to nucleophilic attack by activation, for instance, through N-alkylation to form a quinolinium salt. In such a salt, the C2 and C4 positions of the quinoline ring become highly electrophilic and prone to attack by nucleophiles. orientjchem.orgnih.gov
Electrophilic Character:
Electrophilic substitution reactions on the this compound molecule are expected to occur on the benzene (B151609) portion of the quinoline ring. orientjchem.org The directing effects of the fused pyridine (B92270) ring favor substitution at the C5 and C8 positions. orientjchem.org The nitrogen atom of the quinoline ring itself can also act as a nucleophile, reacting with electrophiles such as alkyl or acyl halides. orientjchem.org
The reactivity can be summarized in the following table:
| Reactive Site | Type of Reactivity | Expected Reactions | Governing Factors |
| Azetidine Nitrogen | Nucleophilic | Alkylation, Acylation, Protonation | Lone pair availability, ring strain |
| Quinoline C2 & C4 | Electrophilic (after activation) | Nucleophilic Aromatic Substitution | Formation of quinolinium salt |
| Quinoline C5 & C8 | Electrophilic | Electrophilic Aromatic Substitution | Directing effect of the pyridine ring |
| Quinoline Nitrogen | Nucleophilic | Alkylation, Acylation, Protonation | Lone pair availability |
Redox Chemistry and Electrochemical Behavior of this compound
The redox behavior of this compound is anticipated to be a composite of the properties of the quinoline and azetidine moieties.
Oxidation:
The quinoline ring, particularly the benzene portion, is susceptible to oxidation, which can lead to ring cleavage under strong oxidizing conditions. orientjchem.org The azetidine ring can also undergo oxidation. Electrochemical studies on related azetidine derivatives have shown that they can act as electron donors and be oxidized, with the ease of oxidation being influenced by stereochemistry. mdpi.comscispace.com For instance, studies on nucleobase-related azetidines have shown that the cis isomer is more easily oxidized than its trans counterpart. mdpi.comscispace.com
Reduction:
The pyridine part of the quinoline ring can be reduced under various conditions, including catalytic hydrogenation. The azetidine ring itself is generally stable to reduction, but under certain conditions, such as hydrogenolysis, ring cleavage can occur. chemrxiv.org
The electrochemical behavior of azetidinone esters, key intermediates in the synthesis of some antibiotics, has been studied using cyclic voltammetry. researchgate.net These studies indicate that the electro-reduction can proceed in multiple steps, involving electron transfers and proton additions. researchgate.net While specific data for this compound is not available, it is expected to exhibit complex electrochemical behavior with multiple redox events corresponding to both the quinoline and azetidine rings.
Pericyclic and Cycloaddition Reactions Involving this compound as a Reactant
The quinoline and azetidine rings within this compound can both participate in pericyclic and cycloaddition reactions, although the specific reactivity of the combined scaffold has not been extensively documented.
Quinoline Moiety:
Quinoline and its derivatives are known to participate in cycloaddition reactions. For example, quinolinium salts, formed by the alkylation of the quinoline nitrogen, can react as azomethine ylides in [3+2] dipolar cycloaddition reactions with electron-poor alkenes to form pyrroloquinoline products. nih.gov These reactions often proceed with high regio- and stereoselectivity. nih.gov Furthermore, visible-light-mediated peri-(3+2) cycloadditions of quinolines with alkynes have been reported, leading to the formation of aza-acenaphthenes. acs.org
Azetidine Moiety:
The synthesis of azetidines themselves often involves cycloaddition reactions, such as the [2+2] photocycloaddition between imines and alkenes (the aza Paternò-Büchi reaction) or the [3+1] cycloaddition of donor-acceptor aziridines with isocyanides. chemrxiv.orgacs.orgspringernature.comrsc.org While these are methods for forming the ring, the strained four-membered ring can also potentially participate as a reactant in subsequent cycloaddition or ring-opening reactions, driven by the release of ring strain. rsc.org
A summary of potential cycloaddition reactions is provided below:
| Ring System | Reaction Type | Reactant Partner | Product Type |
| Quinoline (as quinolinium salt) | [3+2] Dipolar Cycloaddition | Electron-poor alkenes | Pyrroloquinolines |
| Quinoline | peri-(3+2) Cycloaddition | Alkynes | Aza-acenaphthenes |
| Azetidine | Ring-opening/Cycloaddition | Various reactants | Functionalized open-chain or larger ring systems |
Catalytic Transformations Mediated or Catalyzed by this compound Derivatives
While there is no specific information on this compound as a catalyst, derivatives of both quinoline and azetidine have been employed in catalytic transformations.
The nitrogen atoms in the this compound scaffold could potentially act as ligands for metal catalysts. The development of quinoline-based ligands is an active area of research, with applications in various catalytic processes, including C-H bond functionalization. rsc.orgmdpi.com For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline (B41778) to synthesize quinoline derivatives has been reported. mdpi.com
Furthermore, chiral azetidines can serve as templates or ligands in asymmetric catalysis. rsc.org The rigid conformation of the azetidine ring can impart a high degree of stereocontrol in catalytic reactions.
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Specific kinetic and thermodynamic data for reactions involving this compound are not available in the literature. However, general principles can be applied to understand the factors governing its reactivity.
Kinetics:
The rates of reactions involving the azetidine ring are often enhanced due to the high ring strain (approximately 25.4 kcal/mol). rsc.org This strain is released in the transition state of ring-opening reactions, leading to lower activation energies. Reactions involving the aromatic quinoline ring will have kinetic profiles typical for aromatic substitution reactions, which can be influenced by the electronic nature of substituents. Kinetic studies of reactions involving related quinolinyl-iminothiazolines have been reported, providing a framework for how such studies could be conducted for this compound. nih.gov
Thermodynamics:
The thermodynamic stability of azetidines lies between that of the more strained and reactive aziridines and the less strained, more stable pyrrolidines. rsc.org Ring-opening reactions of azetidines are generally thermodynamically favorable due to the release of ring strain. Thermodynamic data for the hydrogenation of quinoline derivatives have been studied in the context of their use as liquid organic hydrogen carriers (LOHCs). mdpi.com These studies provide valuable data on the enthalpies of formation and vaporization of various quinoline derivatives. mdpi.com For a reaction to be thermodynamically favorable, the change in Gibbs free energy (ΔG) must be negative. In the case of ring-opening reactions of the azetidine moiety, the large negative enthalpy change from the release of ring strain is a major driving force.
A qualitative comparison of thermodynamic parameters is presented below:
| Reaction Type | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |
| Azetidine Ring Opening | Highly Negative (Exothermic) | Generally Positive | Highly Negative (Favorable) |
| Electrophilic Aromatic Substitution on Quinoline | Varies with reactants | Varies | Generally Favorable with appropriate reagents |
| Nucleophilic Addition to Quinolinium | Varies with reactants | Varies | Favorable for strong nucleophiles |
Advanced Analytical Methodologies for 4 Azetidin 2 Yl Quinoline Research
Development of High-Resolution Chromatographic Separation Techniques for 4-(Azetidin-2-yl)quinoline and its Isomers
High-resolution chromatography is indispensable for isolating this compound from complex mixtures and for separating its stereoisomers, which may exhibit different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
The presence of a stereocenter at the 2-position of the azetidine (B1206935) ring necessitates the use of chiral chromatography to separate the (R)- and (S)-enantiomers of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, typically employing Chiral Stationary Phases (CSPs).
Method development for the enantioseparation of this compound would involve screening various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for a wide range of chiral compounds. chromatographyonline.comsigmaaldrich.com For nitrogen-containing heterocycles, macrocyclic glycopeptide antibiotics (e.g., teicoplanin-based phases) have also demonstrated excellent enantioselectivity, driven by interactions such as hydrogen bonding and π-π stacking. nih.gov
The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Optimization of the mobile phase, including the choice of organic modifier (e.g., ethanol, isopropanol), its concentration, and the use of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine), is critical to achieving baseline resolution. chromatographyonline.comscirp.org
Below is a hypothetical data table illustrating a potential chiral HPLC method for the separation of this compound enantiomers.
| Parameter | Value |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
This interactive table is based on established methods for similar chiral amines and azetidine-containing compounds. nih.govscirp.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its relatively low volatility and the presence of a polar secondary amine in the azetidine ring. These characteristics can lead to poor peak shape and adsorption within the GC system. gcms.cz Therefore, chemical derivatization is a prerequisite to increase volatility and thermal stability. youtube.com
Common derivatization strategies for amines involve acylation or silylation. gcms.cz Reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogen on the azetidine nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com This process significantly reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility. youtube.com
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass information for identification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the TMS-derivatized this compound, along with characteristic fragment ions.
| Derivative | Derivatization Reagent | Expected GC Retention Index | Key Mass Fragments (m/z) |
| N-TMS-4-(Azetidin-2-yl)quinoline | MSTFA | 1800-2000 (non-polar column) | M+•, M-15 (loss of CH₃), quinoline (B57606) fragment, azetidine ring fragments |
This interactive table outlines a hypothetical GC-MS analysis following a standard derivatization protocol for N-heterocyclic compounds. youtube.comnih.gov
Advanced Mass Spectrometry Techniques for Structural Elucidation and Purity Profiling of this compound
Mass spectrometry is a cornerstone for the structural confirmation and purity assessment of synthesized compounds. Advanced MS techniques provide unambiguous identification and detailed structural insights.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, is essential for unequivocally confirming the elemental composition of this compound. nih.gov Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), allowing for the calculation of a unique molecular formula. mdpi.comnih.gov
For this compound (C₁₂H₁₂N₂), the protonated molecule [M+H]⁺ would be observed in positive ion mode. HRMS can also be coupled with tandem mass spectrometry (MS/MS) to study fragmentation patterns. Collision-induced dissociation (CID) of the parent ion would yield structurally informative fragment ions, helping to confirm the connectivity of the quinoline and azetidine moieties. Expected fragmentation would involve cleavage of the azetidine ring and the bond connecting it to the quinoline system. researchgate.net
| Ion Species | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | C₁₂H₁₃N₂⁺ | 185.1073 | 185.1071 | -1.1 |
| [M-C₃H₅N+H]⁺ (Quinoline) | C₉H₈N⁺ | 130.0651 | 130.0650 | -0.8 |
This interactive table presents predicted HRMS data for the target compound, demonstrating the high accuracy required for molecular formula confirmation.
Ion Mobility Mass Spectrometry (IM-MS) for Conformational and Isomeric Analysis
Ion Mobility Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. nih.govopenaire.eu This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, making it particularly useful for distinguishing between isomers (including enantiomers and diastereomers) and different conformers of a molecule. rsc.orgrsc.org
When applied to this compound, IM-MS could potentially separate the (R)- and (S)-enantiomers if they adopt different gas-phase conformations that result in distinct rotationally averaged collision cross-sections (CCS). The CCS is a measure of the ion's size and shape in the gas phase. Even subtle differences in the three-dimensional structure between the enantiomers, or between different conformers of a single enantiomer, can lead to measurable differences in their drift times through the ion mobility cell, allowing for their separation and characterization. rsc.org
| Ion Species | Isomer / Conformer | m/z | Collision Cross-Section (CCS, Ų) (Hypothetical) |
| [M+H]⁺ | (R)-Enantiomer | 185.1073 | 145.2 |
| [M+H]⁺ | (S)-Enantiomer | 185.1073 | 146.1 |
| [M+H]⁺ | Conformer A | 185.1073 | 145.5 |
| [M+H]⁺ | Conformer B | 185.1073 | 148.3 |
This interactive table illustrates the potential of IM-MS to differentiate isomers and conformers of this compound based on their collision cross-sections.
Spectrophotometric and Fluorometric Methods for Sensitive Detection and Quantification of this compound
Spectroscopic methods based on the absorption and emission of light provide sensitive and often straightforward means for the detection and quantification of aromatic compounds like this compound.
The quinoline ring system is a well-known chromophore and fluorophore. researchgate.net UV-Vis spectrophotometry can be used to determine the concentration of this compound in solution by measuring its absorbance at a specific wavelength (λmax), governed by the Beer-Lambert law. The absorption spectrum of quinoline derivatives typically shows multiple bands corresponding to π-π* electronic transitions. researchgate.net
Fluorometry, or fluorescence spectroscopy, offers higher sensitivity and selectivity compared to absorption spectroscopy. nih.gov Upon excitation with light of an appropriate wavelength, the quinoline moiety can emit light at a longer wavelength. The intensity of this fluorescence is directly proportional to the compound's concentration over a certain range. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter characterizing the efficiency of the fluorescence process. depaul.edu The spectral properties are influenced by the solvent and the nature of substituents on the quinoline ring. acs.org
| Solvent | Absorption λmax (nm) (Predicted) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Predicted) | Emission λmax (nm) (Predicted) | Quantum Yield (ΦF) (Predicted) |
| Methanol | 230, 280, 315 | 35000, 8000, 5000 | 370 | 0.15 |
| Acetonitrile | 228, 278, 312 | 36000, 8200, 5100 | 365 | 0.20 |
| Toluene | 232, 282, 318 | 34000, 7800, 4900 | 362 | 0.25 |
This interactive table provides predicted spectrophotometric and fluorometric data for this compound based on published data for structurally similar 4-substituted and amino-substituted quinolines. acs.orgresearchgate.netresearchgate.net
Electrochemical Methods for the Detection and Characterization of this compound
Electrochemical methods offer a powerful platform for the analysis of electroactive compounds like quinoline derivatives. These techniques are based on measuring the potential or current generated from the oxidation or reduction of the analyte at an electrode surface. nih.gov For this compound, the quinoline moiety provides the primary site for electrochemical activity, making it a suitable candidate for electroanalytical investigation.
Commonly employed electroanalytical techniques for quinoline-related compounds include voltammetry and amperometry. nih.gov Voltammetric methods, such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), involve applying a varying potential to a working electrode and measuring the resulting current. nih.gov CV is particularly useful for characterizing the redox behavior of a compound, providing insights into reaction mechanisms. researchgate.net DPV and SWV are often preferred for quantitative analysis due to their enhanced sensitivity and lower limits of detection (LOD). nih.govnih.gov
The choice of working electrode is critical for method performance. Glassy carbon electrodes (GCE) and carbon paste electrodes (CPE) are frequently used. nih.gov To improve sensitivity and selectivity, these electrodes can be modified with various materials such as metal-organic frameworks (MOFs), graphene, or carbon nanotubes, which can enhance the electrode's effective surface area and catalytic activity. researchgate.net For instance, a Zr-MOF-graphene oxide modified GCE has been shown to be effective for quinoline sensing. researchgate.net
Amperometry, which measures the current at a fixed potential over time, can also be applied, especially in flow-injection systems or as a detection method for liquid chromatography. This technique is known for its high sensitivity and rapid response times. mdpi.com The development of an amperometric sensor for this compound would likely involve optimizing the applied potential to correspond with a key oxidation or reduction peak identified through voltammetric studies.
| Technique | Working Electrode | Typical Supporting Electrolyte | Principle of Detection | Key Advantages for Quinoline Derivatives |
|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Phosphate Buffer Solution (PBS) | Measures current as potential is swept in forward and reverse directions. | Provides information on redox potentials and electrochemical reversibility. researchgate.net |
| Differential Pulse Voltammetry (DPV) | Modified Carbon Paste Electrode (CPE) | Britton-Robinson buffer | Superimposes pulses on a linear potential sweep to enhance current response. | High sensitivity and low detection limits, suitable for trace analysis. nih.govnih.gov |
| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | Hydrochloric Acid (HCl) | Applies a square wave potential waveform for rapid analysis. | Fast scan rates and good discrimination against background currents. nih.gov |
| Amperometry | Platinum (Pt) or Modified GCE | Specific to the analyte and matrix | Measures current at a constant applied potential. | High sensitivity, rapid response, suitable for continuous monitoring. mdpi.com |
Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Samples
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of specific compounds within complex mixtures. nih.gov These approaches provide both qualitative and quantitative information with high degrees of sensitivity and specificity. For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are highly applicable.
Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most powerful and widely used hyphenated techniques for the analysis of non-volatile and thermally labile compounds like many quinoline derivatives. nih.gov A reversed-phase high-performance liquid chromatography (HPLC) system, often using a C18 column, can effectively separate this compound from other components in a sample matrix. oslomet.no The separated analyte then enters the mass spectrometer for detection and identification. Electrospray ionization (ESI) is a common ionization source for such molecules, and various mass analyzers like time-of-flight (TOF), quadrupole, or ion trap can be used. nih.gov Tandem mass spectrometry (MS/MS) provides structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, which is crucial for unambiguous identification in complex samples. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility, GC-MS analysis could be performed following a chemical derivatization step. researchgate.net Derivatization, for example through silylation, can increase the volatility and thermal stability of the analyte, making it amenable to GC separation. researchgate.net GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers extremely high separation efficiency and is particularly well-suited for the analysis of charged species and for separating structurally similar compounds, including isomers. mdpi.com Given the basic nitrogen atoms in both the quinoline and azetidine rings, this compound is expected to be readily ionizable, making it an excellent candidate for CE separation. Coupling CE with MS allows for the sensitive detection and identification of the compound, even when present in minute quantities or in samples with high matrix content. mdpi.com
| Technique | Separation Principle | Typical Stationary/Mobile Phase | Ionization Method | Applicability for this compound |
|---|---|---|---|---|
| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 column; Acetonitrile/water mobile phase. oslomet.no | Electrospray Ionization (ESI) | Ideal for direct analysis in complex matrices like biological fluids. Provides structural information. researchgate.net |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Capillary column (e.g., DB-5); Helium carrier gas. researchgate.net | Electron Ionization (EI) | Requires derivatization to increase volatility but offers high resolution and library-matchable spectra. nih.govresearchgate.net |
| CE-MS | Differential migration in an electric field. | Fused silica capillary; Buffer electrolyte (e.g., ammonium (B1175870) acetate). mdpi.com | Electrospray Ionization (ESI) | Excellent for high-efficiency separation, especially for isomers or charged analytes in small sample volumes. mdpi.com |
Exploration of Molecular Recognition and Supramolecular Chemistry Involving 4 Azetidin 2 Yl Quinoline
Investigation of Non-Covalent Interactions of 4-(Azetidin-2-yl)quinoline with Small Molecules
The structural features of this compound inherently predispose it to participate in a range of non-covalent interactions that are fundamental to molecular recognition. The quinoline (B57606) ring, a nitrogen-containing aromatic system, is capable of engaging in π-π stacking, cation-π, and hydrogen bonding interactions. The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. In contrast, the azetidine (B1206935) ring, a four-membered saturated heterocycle, possesses a secondary amine group that can function as both a hydrogen bond donor and acceptor.
Detailed research into the non-covalent interactions of this compound with various small molecules could reveal a diverse range of binding motifs. For instance, its interaction with aromatic molecules could be dominated by π-π stacking, while its association with molecules containing hydroxyl or carboxyl groups would likely involve hydrogen bonding. Computational modeling and spectroscopic studies would be instrumental in quantifying the strength and nature of these interactions.
| Interacting Small Molecule | Potential Non-Covalent Interaction(s) | Functional Groups Involved |
| Benzene (B151609) | π-π stacking | Quinoline ring and Benzene ring |
| Phenol | Hydrogen bonding, π-π stacking | Azetidine N-H, Quinoline N, Phenol O-H, Quinoline and Phenol rings |
| Acetic Acid | Hydrogen bonding, ion-pairing | Azetidine N-H, Quinoline N, Carboxyl group |
| N-methylacetamide | Hydrogen bonding | Azetidine N-H, Amide C=O and N-H |
Design and Synthesis of Supramolecular Hosts for this compound Recognition
The specific recognition of this compound can be achieved through the rational design and synthesis of complementary supramolecular hosts. These hosts would possess cavities or binding sites that are sterically and electronically matched to the size, shape, and chemical properties of the guest molecule. Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils, with their well-defined hydrophobic cavities and portal functional groups, are prime candidates for encapsulating the quinoline moiety of this compound.
The design of synthetic macrocycles specifically tailored for this compound recognition would involve the strategic placement of functional groups capable of forming multiple non-covalent interactions with the guest. For example, a host designed with aromatic panels and hydrogen bond donors/acceptors at specific positions could exhibit high selectivity and affinity for this compound.
Application of this compound in Host-Guest Chemistry
The principles of host-guest chemistry, which focus on the interactions between a host molecule and a guest molecule, are central to the development of responsive materials, sensors, and drug delivery systems. mdpi.com this compound, with its distinct structural and electronic features, can serve as an interesting guest molecule in various host-guest systems. The binding of this compound to a host could lead to observable changes in the system's properties, such as fluorescence or color, forming the basis for a molecular sensor.
Furthermore, the encapsulation of this compound within a host molecule could modify its physical and chemical properties, such as solubility and reactivity. This principle is particularly relevant in the context of supramolecular prodrugs, where a bioactive guest is encapsulated by a host to improve its bioavailability and control its release. rsc.org
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with this compound Ligands
The resulting MOFs could exhibit porosity and other interesting properties depending on the choice of the metal ion and the connectivity of the this compound ligand. These materials could have potential applications in gas storage, separation, and catalysis. The synthesis of a Zr(IV)-based luminescent MOF using a quinoline-dicarboxylic acid ligand highlights the potential of quinoline moieties in creating functional framework materials. rsc.org
| Metal Ion | Potential Coordination Geometry | Resulting Framework Dimensionality |
| Zn(II) | Tetrahedral | 3D |
| Cu(II) | Square Planar / Octahedral | 2D or 3D |
| Zr(IV) | Octahedral / Square Antiprismatic | 3D |
Self-Assembly Principles and Directed Assembly of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The unique combination of a planar aromatic segment and a non-planar saturated ring in this compound suggests that its derivatives could exhibit complex self-assembly behaviors in solution and on surfaces. nih.gov
By modifying the this compound core with different functional groups, it is possible to direct its assembly into specific supramolecular architectures such as nanofibers, vesicles, or gels. For instance, the introduction of long alkyl chains could promote amphiphilic self-assembly in aqueous media, while the addition of recognition motifs could lead to the formation of well-defined molecular aggregates. The study of these self-assembly processes is crucial for the bottom-up fabrication of novel nanomaterials with controlled structures and functions. mdpi.com
Applications of 4 Azetidin 2 Yl Quinoline in Contemporary Chemical Science
Asymmetric Catalysis Utilizing 4-(Azetidin-2-yl)quinoline-Derived Ligands
The inherent chirality of the 2-substituted azetidine (B1206935) ring, combined with the coordinating ability of both the azetidine and quinoline (B57606) nitrogen atoms, makes this compound an exemplary backbone for the design of novel chiral ligands in asymmetric catalysis. The precise spatial arrangement of these coordinating sites allows for the formation of well-defined metal complexes that can create a highly specific chiral environment around a catalytic metal center.
Research into chiral ligands for asymmetric catalysis has demonstrated the efficacy of scaffolds that combine a coordinating heterocycle with a stereogenic center. For instance, chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been successfully used in copper(II)-catalyzed asymmetric Henry reactions, achieving high enantioselectivity. Similarly, newly designed axially chiral biaryl quinoline ligands have shown excellent performance in silver-catalyzed enantioselective aza-Friedel–Crafts reactions, yielding products with up to 96% enantiomeric excess (ee).
In this context, a ligand derived from this compound could chelate a metal ion (e.g., Ruthenium, Iridium, Copper, Silver) using both the quinoline and azetidine nitrogens, forming a stable bidentate complex. The stereocenter at the C2 position of the azetidine ring would then dictate the facial selectivity of substrate approach to the metal center, enabling high levels of enantiocontrol in a variety of transformations.
Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of this compound-Derived Ligands
| Reaction Type | Metal Catalyst | Role of Ligand | Expected Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru(II), Ir(III) | Creates chiral environment for hydride transfer. | Enantioselective reduction of quinolines, ketones, and imines. |
| Aza-Friedel–Crafts Reaction | Ag(I), Cu(II) | Controls nucleophilic attack on ketimines. | Synthesis of multifunctional chiral 3-indolyl 3-amino-oxindoles. |
| Asymmetric Henry Reaction | Cu(II) | Dictates stereochemistry of nitroaldol formation. | Production of chiral nitroaldols with high enantiomeric excess. |
The mechanism of enantioselectivity would likely stem from the rigid conformation of the resulting metallacycle, which effectively shields one face of the substrate, allowing for a highly selective reaction pathway. This principle is analogous to the action of phosphorus-free chiral cationic ruthenium(II)/η6-arene-N-monosulfonylated diamine complexes in the asymmetric hydrogenation of quinolines, where the catalyst's structure dictates the stereochemical outcome.
Application as a Strategic Building Block in Complex Organic Synthesis
The this compound framework serves as a valuable and versatile building block for the construction of more complex molecular architectures. Quinoline derivatives are widely recognized as convenient starting materials for further functionalization, and the presence of the azetidine moiety adds a layer of synthetic utility and structural diversity.
The quinoline ring itself can undergo a variety of transformations. It can be functionalized through electrophilic substitution on the benzene (B151609) ring or nucleophilic substitution on the pyridine (B92270) ring. Furthermore, methods like the Vilsmeier-Haack reaction can be used to introduce functional groups such as a formyl group at the 3-position, creating a handle for further elaboration. This adaptability makes the quinoline core a robust platform for synthetic diversification.
The azetidine ring offers unique synthetic possibilities. As a strained four-membered ring, it can undergo regioselective ring-opening reactions under the influence of various nucleophiles, leading to the formation of acyclic, stereochemically defined diamine or amino alcohol derivatives. This strategy is particularly useful for accessing complex acyclic structures or for constructing larger heterocyclic systems.
For example, a synthetic sequence could involve:
Functionalization of the quinoline core: Nitration or halogenation of the benzene portion of the quinoline ring.
Modification of the azetidine ring: N-alkylation or N-acylation to introduce new functional groups.
Ring-opening of the azetidine: Nucleophilic attack to generate a linear, functionalized chain attached at the 4-position of the quinoline.
This modular approach allows for the systematic construction of a library of complex molecules from a single, strategic precursor. The synthesis of quinoline-azetidinone hybrids, for instance, demonstrates how the quinoline and a related four-membered ring (azetidin-2-one) can be combined to create novel chemical entities.
Incorporation into Functional Materials and Polymers for Advanced Applications
The unique electronic and structural characteristics of this compound make it a promising candidate for incorporation into advanced functional materials and polymers. The quinoline moiety, being an electron-deficient aromatic system, can act as an electron acceptor or as a component in π-conjugated systems, which are fundamental to many organic electronic materials.
While direct polymerization of this compound is not widely reported, its derivatives could be incorporated into polymer backbones or as pendant groups to impart specific properties. For instance, vinyl-substituted quinoline derivatives can be polymerized to create polymers with interesting photophysical or electronic properties. A vinyl group could be introduced onto the quinoline core of this compound, which could then be used as a monomer.
Alternatively, the azetidine ring could serve as a reactive site for polymerization. Ring-opening polymerization of azetidines can lead to the formation of polyamines, which have applications in areas such as gene delivery and CO2 capture. Incorporating the quinoline unit into such a polymer would introduce photophysical activity, allowing the material to be used as a fluorescent sensor or in optoelectronic devices.
Furthermore, the quinoline scaffold can be embedded in materials designed for specific recognition events. For example, polymer film test strips have been fabricated with quinoline-based probes for the detection of chemical vapors, demonstrating the successful integration of these molecules into a solid-state sensing platform.
Exploration of Photophysical Properties and Potential Optoelectronic Applications
Quinoline derivatives are well-known for their fluorescent properties and have been extensively studied as fluorophores. The combination of a quinoline core with an azetidine substituent offers intriguing possibilities for tuning these photophysical properties. The nitrogen atom of the azetidine ring can engage in photoinduced electron transfer (PET) processes, which can modulate the fluorescence of the quinoline fluorophore.
The photophysical behavior of such a compound would be sensitive to its environment. For example, protonation of the azetidine nitrogen in an acidic medium would inhibit PET, leading to a "turn-on" fluorescence response. This makes this compound a potential scaffold for developing pH sensors. Studies on similar quinoline-based systems have shown that protonation can lead to significant color changes and luminescence switching.
The electronic properties of the quinoline can be further tuned by introducing various substituents, which in turn affects the absorption and emission wavelengths. The inherent rigidity of the azetidine ring, compared to a more flexible dialkylamino group, can also influence the quantum yield of fluorescence by restricting non-radiative decay pathways.
Table 2: Predicted Photophysical Properties of this compound Derivatives
| Property | Predicted Characteristic | Rationale | Potential Application |
|---|---|---|---|
| Absorption (λ_abs) | UV-A region (~320-380 nm) | Based on the π-conjugated quinoline system. | Light-harvesting materials |
| Emission (λ_em) | Blue to Green (~400-500 nm) | Dependent on solvent polarity and substitution. | Organic Light-Emitting Diodes (OLEDs) |
| Quantum Yield (Φ_F) | Moderate to High | The rigid azetidine ring can suppress non-radiative decay. | Fluorescent probes, OLED emitters |
| Solvatochromism | Significant shifts in emission with solvent polarity | Due to a potential intramolecular charge transfer (ICT) character. | Polarity sensors |
These tunable properties make this compound and its derivatives attractive candidates for use as emitters in OLEDs or as active components in organic solar cells.
Use in Chemical Sensors and Probes for Environmental or Analytical Applications
The this compound scaffold is exceptionally well-suited for the design of chemosensors and fluorescent probes. The quinoline unit can serve as the signaling fluorophore, while the azetidine ring, along with the quinoline nitrogen, can act as a binding site for specific analytes.
Numerous quinoline-based fluorescent probes have been developed for the detection of metal ions, anions, and neutral molecules. For example, quinoline-based probes have demonstrated high selectivity and sensitivity for copper ions (Cu²⁺), with detection limits in the micromolar range. The binding of the metal ion to the nitrogen atoms of the sensor molecule modulates the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).
A sensor based on this compound could operate similarly. The two nitrogen atoms could form a chelation site for metal ions like Cu²⁺, Zn²⁺, or Cd²⁺. The specific geometry of this binding pocket would confer selectivity for a particular ion. Upon binding, the fluorescence of the quinoline moiety would be altered, providing a measurable signal.
Moreover, the azetidine nitrogen can be functionalized to create more sophisticated binding sites. For example, attaching a receptor group for a specific analyte (e.g., an explosive like tributyltin or a herbicide like glyphosate) could allow for the development of highly specialized sensors. The practicality of such sensors can be enhanced by immobilizing them on solid supports, such as polymer films or test papers, for real-world applications in environmental monitoring.
Table 3: Potential Sensing Applications for this compound-Based Probes
| Target Analyte | Sensing Mechanism | Signal Response | Potential Application |
|---|---|---|---|
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" or ratiometric shift. | Environmental water quality monitoring. |
| Protons (pH) | Inhibition of Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" at low pH. | Biological imaging, industrial process monitoring. |
| Organic Pollutants | Host-Guest Interaction | Fluorescence quenching or enhancement. | Detection of biocides or explosives. |
| Anions (e.g., Phosphate) | Hydrogen bonding interactions | Change in fluorescence intensity. | Agricultural and environmental analysis. |
Future Perspectives and Emerging Research Directions for 4 Azetidin 2 Yl Quinoline
Innovations in Synthetic Methodology for the Azetidinylquinoline Scaffold
The construction of the 4-(Azetidin-2-yl)quinoline scaffold, while achievable, often involves multi-step processes that can be inefficient. Future research is poised to address these limitations through the development of novel and more streamlined synthetic strategies. A significant area of focus will be the advancement of one-pot reactions and multicomponent reactions, which improve process efficiency and atom economy. mdpi.com Methodologies such as the Pfitzinger reaction, Combes synthesis, and Gould-Jacobs reaction are foundational, but modern adaptations utilizing green chemistry principles are becoming increasingly important. researchgate.net
Emerging synthetic strategies that hold promise for the azetidinylquinoline scaffold include:
C-H Bond Activation: Transition metal-catalyzed C-H activation offers a direct and atom-economical way to functionalize the quinoline (B57606) core, potentially simplifying the introduction of the azetidine (B1206935) moiety or other substituents. mdpi.com
Photoredox Catalysis: The use of visible light to drive chemical reactions provides a milder and more sustainable alternative to traditional thermal methods, enabling novel bond formations and cyclization strategies. mdpi.com
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of complex heterocyclic systems like this compound.
These innovative approaches aim to not only increase the efficiency of synthesis but also to expand the diversity of accessible derivatives, allowing for a more thorough exploration of their structure-activity relationships (SAR).
Advancements in Theoretical Modeling and Predictive Design for New Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new therapeutic agents. For this compound derivatives, these in silico approaches are crucial for predicting biological activity, understanding mechanisms of action, and optimizing pharmacokinetic properties. researchgate.net The integration of computational modeling is expected to accelerate the discovery of novel derivatives with enhanced efficacy and specificity. nih.gov
Future advancements in this area will likely involve:
Machine Learning and Artificial Intelligence (AI): AI-driven algorithms can analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of virtual compounds, significantly reducing the time and cost of drug discovery.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a more accurate description of molecular interactions, particularly at the active sites of biological targets, leading to better predictions of binding affinity and a more refined design of potent inhibitors.
Pharmacophore Modeling and Virtual Screening: Advanced pharmacophore models based on the this compound scaffold can be used to screen large virtual libraries of compounds to identify new hits with desired biological activities.
These predictive models will guide synthetic efforts, ensuring that resources are focused on the most promising candidates and fostering a more efficient and targeted approach to drug development. mdpi.com
Exploration of Novel Interdisciplinary Applications for this compound
While the initial interest in quinoline derivatives has often been in medicinal chemistry, the unique properties of the this compound scaffold open up possibilities for a wide range of interdisciplinary applications. The quinoline moiety is a privileged structure found in numerous biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govnih.gov The incorporation of the strained azetidine ring can introduce unique conformational constraints and physicochemical properties, potentially leading to novel applications.
Emerging areas of exploration include:
Multi-Target Ligands: The development of single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. mdpi.com The versatile quinoline scaffold is well-suited for the design of such multi-target agents. nih.gov
Chemical Probes and Imaging Agents: Fluorescently tagged this compound derivatives could be developed as chemical probes to study biological processes or as imaging agents for disease diagnosis.
Materials Science: The rigid, aromatic nature of the quinoline core suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials.
The exploration of these novel applications will require collaboration between chemists, biologists, pharmacologists, and materials scientists, highlighting the interdisciplinary nature of future research in this area.
Challenges and Opportunities in this compound Research
Despite the significant potential of this compound, several challenges must be addressed to fully realize its promise. The synthesis of the strained azetidine ring can be complex, and achieving regioselectivity during the functionalization of the quinoline core can be difficult. Furthermore, translating promising laboratory findings into clinically successful therapies remains a significant hurdle for many quinoline-based compounds. nih.govmdpi.com
However, these challenges also present significant opportunities for innovation. The development of robust and scalable synthetic routes would be a major breakthrough, enabling broader access to this chemical space for researchers. Overcoming the challenges of bioavailability and off-target effects through rational drug design could lead to the development of next-generation therapeutics with improved safety and efficacy profiles. nih.gov The continued exploration of the diverse biological activities of quinoline-azetidinone hybrids and other derivatives offers the potential to identify novel treatments for a wide range of diseases. nih.gov
Table of Research Directions and Potential Impacts
| Research Direction | Key Focus Areas | Potential Impact |
|---|---|---|
| Synthetic Methodology | One-pot reactions, C-H activation, photoredox catalysis, flow chemistry. | Increased efficiency, greater molecular diversity, improved scalability, and adoption of green chemistry principles. |
| Theoretical Modeling | Machine learning/AI, QM/MM methods, advanced pharmacophore modeling. | Accelerated discovery of new derivatives, improved prediction of biological activity, and more efficient drug design pipelines. |
| Interdisciplinary Applications | Multi-target ligands, chemical probes, materials science. | Development of novel therapeutics for complex diseases, new tools for biological research, and innovative functional materials. |
| Challenges and Opportunities | Overcoming synthetic complexity, improving bioavailability, translating lab findings. | Breakthroughs in synthetic chemistry, development of safer and more effective drugs, and expansion of therapeutic applications. |
Q & A
Basic: What are the common synthetic routes for 4-(azetidin-2-yl)quinoline derivatives?
Methodological Answer:
A multi-step synthesis is typically employed. For example:
- Step 1 : React acetanilide with the Vilsmeier-Haack reagent to yield 2-chloro-3-formylquinoline .
- Step 2 : Convert the formyl group to a tetrazolo[1,5-a]quinoline-4-carbaldehyde intermediate using sodium azide and p-toluenesulfonic acid .
- Step 3 : Form Schiff bases by reacting the aldehyde with substituted amines, followed by cyclization with chloroacetyl chloride to generate the azetidine ring .
Alternative routes include Fe/HCl-mediated reduction of nitro groups and subsequent cyclization, as seen in 4-(1H-indol-3-yl)quinoline syntheses . Characterization via -NMR (e.g., δ = 3.51–8.46 ppm for dioxolane-substituted quinolines) and elemental analysis ensures structural fidelity .
Advanced: How can stereochemical challenges in azetidine-containing quinolines be addressed during synthesis?
Methodological Answer:
Stereocontrol is critical for bioactive azetidine moieties. Strategies include:
- Chiral Auxiliaries : Use enantiopure amines in Schiff base formation to direct cyclization stereochemistry .
- Catalytic Asymmetric Synthesis : Employ transition metal catalysts (e.g., palladium) for enantioselective C–N bond formation, though this requires optimization of solvent systems and ligand coordination .
- Post-Synthesis Resolution : Chiral HPLC or enzymatic resolution to separate diastereomers, particularly when intermediates lack stereochemical control .
Basic: What analytical techniques validate the structural integrity of this compound derivatives?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), especially for novel derivatives .
- NMR Spectroscopy : Confirm substituent positioning via - and -NMR coupling patterns (e.g., singlet at δ = 5.77 ppm for dioxolane protons) .
- Elemental Analysis : Verify purity (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Compound Purity : Ensure ≥95% purity via HPLC and eliminate residual solvents or byproducts .
- Substituent Effects : Compare IC values of derivatives with varying azetidine substituents (e.g., 4-methoxy vs. nitro groups alter anti-inflammatory activity by 2–3-fold) .
- Assay Variability : Standardize in vitro models (e.g., HCT-116 vs. HeLa cell lines) and normalize data to positive controls (e.g., doxorubicin) .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anti-Inflammatory : Carrageenan-induced rat paw edema model, measuring edema reduction (%) relative to controls .
- Analgesic : Eddy’s hot plate method, recording latency time (seconds) to pain response .
- Anticancer : MTT assay against human tumor cell lines (e.g., HCT-116, IC = 2.56 µM for N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine) .
Advanced: How do substituents on the azetidine ring influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups enhance antitumor activity (e.g., IC < 10 µM) but reduce solubility, requiring formulation optimization .
- Electron-Donating Groups (EDGs) : Methoxy or hydroxy groups improve anti-inflammatory efficacy (e.g., 40–50% edema inhibition) by modulating COX-2 affinity .
- Steric Effects : Bulky substituents (e.g., adamantyl) may hinder target binding but improve metabolic stability .
Basic: What computational tools aid in studying this compound derivatives?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like ATG5 (autophagy pathway) or COX-2 .
- QSAR Models : Use Gaussian or CODESSA-Pro to correlate substituent descriptors (e.g., logP, polarizability) with bioactivity .
Advanced: What mechanistic insights explain the antitumor activity of these derivatives?
Methodological Answer:
- Autophagy Induction : N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine upregulates ATG5, triggering caspase-independent apoptosis in colorectal cancer models .
- Topoisomerase Inhibition : Planar quinoline cores intercalate DNA, while azetidine substituents stabilize enzyme-DNA cleavage complexes .
Basic: How are quinoline derivatives optimized for pharmacokinetic properties?
Methodological Answer:
- LogP Adjustment : Introduce hydrophilic groups (e.g., carboxylic acids) to reduce logP from ~4.5 to <3.0, enhancing aqueous solubility .
- Metabolic Stability : Replace labile esters with ethers or amides to resist hepatic CYP450 degradation .
Advanced: What strategies mitigate toxicity in azetidine-containing quinolines?
Methodological Answer:
- Prodrug Design : Mask reactive azetidine amines with acetyl or PEG groups, which hydrolyze in target tissues .
- Selective Targeting : Conjugate quinoline cores with tumor-homing peptides (e.g., RGD sequences) to minimize off-target effects .
- Toxicophore Elimination : Replace hepatotoxic trifluoromethyl groups with cyano or methylsulfonyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
